N,N-dihexylformamide

Description

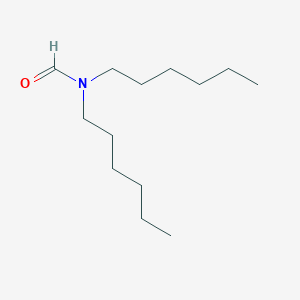

N,N-Dihexylformamide (theoretical formula: C₁₃H₂₅NO) is a formamide derivative featuring two hexyl groups attached to the nitrogen atom of the formamide backbone. Formamides are widely used as polar solvents, catalysts, and intermediates in organic synthesis. Larger alkyl substituents, as seen in dihexyl or dicyclohexyl derivatives, typically enhance hydrophobicity and reduce water solubility compared to smaller analogs like N,N-dimethylformamide (DMF).

Properties

IUPAC Name |

N,N-dihexylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYHCCVTCJWPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439610 | |

| Record name | Formamide, N,N-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-94-6 | |

| Record name | Formamide, N,N-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dihexylformamide can be synthesized through the reaction of hexylamine with formic acid or its derivatives. The general reaction involves the condensation of hexylamine with formic acid, leading to the formation of N,N-dihexylformamide. The reaction is typically carried out under reflux conditions with an appropriate catalyst to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of N,N-dihexylformamide may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dihexylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert N,N-dihexylformamide to primary or secondary amines.

Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of hexanoic acid or hexylamide.

Reduction: Formation of hexylamine or dihexylamine.

Substitution: Formation of various substituted formamides.

Scientific Research Applications

N,N-Dihexylformamide has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dihexylformamide involves its interaction with molecular targets through its formamide functional group. The compound can form hydrogen bonds and engage in dipole-dipole interactions, influencing the reactivity and stability of other molecules. These interactions are crucial in its role as a solvent and reagent in chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares key properties of N,N-dihexylformamide (inferred) with structurally related formamides:

Key Observations:

- Alkyl Chain Impact : Larger alkyl groups (e.g., hexyl, cyclohexyl) reduce polarity and water solubility. DMF and DMAc, with smaller methyl groups, are fully miscible in water, whereas dihexyl/dicycloclohexyl analogs are hydrophobic .

- Boiling Points : DMF (153°C) and DMAc (165°C) have lower boiling points than formamide (210°C) due to differences in hydrogen bonding and molecular weight . Data for dihexyl/dicyclohexyl derivatives are unavailable but expected to be higher due to increased molecular mass.

N,N-Dihexylformamide and Analogs:

- Specialty Solvents: Likely used in non-aqueous reactions requiring low-polarity media. Dicyclohexylformamide’s structure suggests utility in dissolving hydrophobic compounds .

- Organic Synthesis : Formamides act as formylating agents. DMF is a key solvent in peptide synthesis and polymer processing (e.g., polyacrylonitrile) . Dihexyl/dicyclohexyl variants may serve as niche reagents for sterically demanding reactions.

DMF vs. DMAc:

Research Findings

- CO₂ Solubility : DMF exhibits high CO₂ solubility under pressure, making it useful in carbon capture studies. Byun et al. (2003) reported phase behavior of CO₂ with amides, highlighting DMF’s efficiency . Dihexyl/dicyclohexyl analogs likely show reduced CO₂ affinity due to steric hindrance.

- Synthetic Utility : DMF serves as a carbon/nitrogen source in cross-dehydrogenative coupling (CDC) reactions, enabling C–H activation . Larger formamides may lack this versatility due to reduced reactivity.

Biological Activity

N,N-Dihexylformamide (DHF) is an organic compound that belongs to the class of formamides, characterized by the presence of a formyl group attached to two hexyl chains. This compound has garnered attention for its potential biological activities, particularly in pharmacological and toxicological contexts. The following sections provide a detailed overview of the biological activity of DHF, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H25NO

- Molecular Weight : 199.34 g/mol

- CAS Number : 112-00-5

DHF is a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in organic solvents and exhibits moderate polarity due to the presence of the amide functional group.

The biological activity of N,N-dihexylformamide is primarily attributed to its interaction with cellular membranes and proteins. Research indicates that DHF may influence several biological pathways:

- Inhibition of Enzymatic Activity : DHF has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.

- Modulation of Signaling Pathways : It may interact with signaling molecules, influencing pathways such as MAPK and NF-κB, which are critical in inflammation and cell survival.

Toxicity Profile

The toxicity of DHF has been evaluated in various studies, revealing insights into its safety profile:

- Acute Toxicity : Studies indicate that DHF exhibits low acute toxicity in laboratory animals. The oral LD50 in rats is reported to be greater than 2000 mg/kg, suggesting a relatively safe profile at lower exposure levels.

- Chronic Toxicity : Long-term exposure studies have indicated potential hepatotoxic effects, similar to those observed with other formamide derivatives like N,N-dimethylformamide (DMF). Chronic exposure may lead to liver damage, as evidenced by elevated liver enzyme levels in animal models.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats exposed to varying concentrations of DHF demonstrated dose-dependent hepatotoxic effects. The following table summarizes the findings:

| Concentration (mg/kg) | Liver Enzyme Levels (ALT/AST) | Histopathological Findings |

|---|---|---|

| 0 (Control) | Normal | No lesions |

| 500 | Slightly elevated | Mild fatty changes |

| 1000 | Significantly elevated | Moderate necrosis |

| 2000 | Critically elevated | Severe necrosis |

These results suggest that while low doses may be tolerated, higher concentrations pose significant risks for liver health.

Case Study 2: In Vitro Studies on Cell Lines

In vitro studies using human hepatocyte cell lines exposed to DHF revealed that concentrations above 100 µM led to increased apoptosis rates. The following observations were made:

- Cell Viability Assay : A decrease in cell viability was noted at concentrations above 200 µM.

- Apoptosis Markers : Increased expression of caspase-3 and PARP cleavage indicated activation of apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.